2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole
Overview
Description
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound that features both an oxazole ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including organic electronics and medicinal chemistry. The presence of both the oxazole and thiophene rings imparts unique chemical properties to the molecule, making it a valuable building block for the synthesis of more complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, the reaction of 2-bromoacetophenone with formamide under acidic conditions can yield 2-phenyl-1,3-oxazole.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene boronic acid and a halogenated oxazole derivative.
Chloromethylation: The final step involves the chloromethylation of the oxazole ring, which can be achieved using chloromethyl methyl ether in the presence of a Lewis acid like zinc chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. For example, reaction with a nucleophile like sodium azide can yield the corresponding azide derivative.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield the corresponding dihydrooxazole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, or amines in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Azide Derivative: From nucleophilic substitution with sodium azide.
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Dihydrooxazole Derivative: From reduction of the oxazole ring.
Scientific Research Applications
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole has several scientific research applications:
Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development, particularly in the design of molecules with antimicrobial or anticancer properties.
Material Science: The compound can be incorporated into materials with specific electronic or optical properties, useful in the development of sensors or photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole depends on its application:
In Organic Electronics: The compound can facilitate charge transport due to its conjugated system, which allows for delocalization of electrons.
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(Bromomethyl)-5-(thiophen-2-yl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-5-(furan-2-yl)-1,3-oxazole: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3-oxazole is unique due to the presence of both the thiophene and oxazole rings, which impart distinct electronic properties. The thiophene ring provides high resonance energy and electrophilic reactivity, while the oxazole ring contributes to the compound’s stability and potential for hydrogen bonding interactions. This combination makes the compound particularly valuable for applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
2-(chloromethyl)-5-thiophen-2-yl-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMXKWAXICHJLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287838 | |
Record name | 2-(Chloromethyl)-5-(2-thienyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70996-67-7 | |
Record name | 2-(Chloromethyl)-5-(2-thienyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70996-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-5-(2-thienyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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